molecular formula C7H7ClN3+ B14783321 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine

7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine

Katalognummer: B14783321
Molekulargewicht: 168.60 g/mol
InChI-Schlüssel: HWLWZSTVJCUKTH-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. The presence of a chlorine atom at the 7th position and an amine group at the 8th position further defines its chemical identity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine typically involves the condensation of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The amine group at the 8th position allows for further functionalization and interaction with biological targets .

Eigenschaften

Molekularformel

C7H7ClN3+

Molekulargewicht

168.60 g/mol

IUPAC-Name

7-chloro-1H-imidazo[1,2-a]pyridin-4-ium-8-amine

InChI

InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2/p+1

InChI-Schlüssel

HWLWZSTVJCUKTH-UHFFFAOYSA-O

Kanonische SMILES

C1=C[N+]2=C(C(=C1Cl)N)NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.